1-Ethoxy-5-phenylpentan-2-one

Description

1-Ethoxy-5-phenylpentan-2-one is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by an ethoxy group attached to a pentanone backbone, with a phenyl group at the fifth position. It is used in various chemical and industrial applications due to its unique structural properties.

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-ethoxy-5-phenylpentan-2-one |

InChI |

InChI=1S/C13H18O2/c1-2-15-11-13(14)10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 |

InChI Key |

XYXQDJOQYBSJAS-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=O)CCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethoxy-5-phenylpentan-2-one can be achieved through several routes. One common method involves the reaction of 1-phenyl-2-pentanone with ethanol in the presence of an acid catalyst. This reaction typically requires controlled temperatures and specific reaction times to ensure high yields and purity . Industrial production methods often involve bulk manufacturing processes, where the compound is synthesized in large quantities using optimized reaction conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

1-Ethoxy-5-phenylpentan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-Ethoxy-5-phenylpentan-2-ol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium ethoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethoxy-5-phenylpentan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethoxy-5-phenylpentan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in synthetic processes

Biological Activity

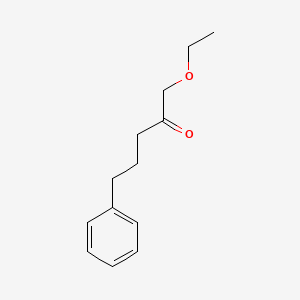

Chemical Structure and Properties

The structure of 1-Ethoxy-5-phenylpentan-2-one can be represented as follows:

Its unique combination of functional groups contributes to its distinct chemical behavior and potential applications in various fields, including medicinal chemistry.

While specific studies detailing the mechanism of action for this compound are scarce, its structural features suggest that it may interact with various biological targets, such as enzymes or receptors. The interactions could influence biochemical pathways, potentially leading to therapeutic effects.

Potential Therapeutic Uses

This compound has been studied for its potential biological activity. Some research indicates that compounds with similar structures exhibit anti-inflammatory, analgesic, and antimicrobial properties. These findings suggest that this compound may also possess similar activities, warranting further investigation.

Case Studies and Research Findings

- Antimicrobial Activity : A study on structurally related compounds demonstrated significant antimicrobial activity against various bacterial strains. Although direct studies on this compound are lacking, the structural similarity implies potential efficacy against pathogens.

- Analgesic Effects : Research into similar ketone derivatives has shown promise in pain relief applications. The analgesic properties observed in these studies may extend to this compound, suggesting its utility in pain management therapies.

- Anti-inflammatory Properties : Compounds with ketone functionalities have been noted for their anti-inflammatory effects in several studies. This activity is particularly relevant for conditions such as arthritis or other inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Notable Differences |

|---|---|---|

| 1-Phenylpentan-2-one | Lacks ethoxy group; simpler ketone structure | More reactive due to absence of ethoxy group |

| 1-Ethoxy-5-phenylpentan-2-ol | Alcohol derivative; hydroxyl group replaces ketone | Different reactivity profile due to alcohol function |

| 4-Methyl-4-phenybutan-2-one | Similar pentane chain but different branching | Different physical properties and reactivity |

This comparison highlights how the unique combination of functional groups in this compound contributes to its distinct chemical behavior and potential applications.

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. While preliminary data suggest possible therapeutic applications based on structural analogs, comprehensive studies are necessary to elucidate its specific biological effects and mechanisms of action. Future research should focus on:

- In vitro and in vivo testing : Conducting detailed biological assays to evaluate the compound's efficacy against specific targets.

- Mechanistic studies : Investigating the pathways through which this compound exerts its effects.

- Safety and toxicity assessments : Understanding the safety profile of this compound will be crucial for any potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.